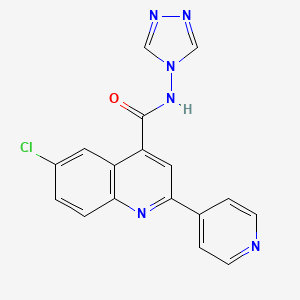![molecular formula C19H19ClN4S B4685251 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B4685251.png)
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethylphenyl)thiourea
Descripción general
Descripción
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethylphenyl)thiourea, commonly known as CPTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPTU is a thiourea derivative that possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mecanismo De Acción
The exact mechanism of action of CPTU is not fully understood. However, it has been proposed that CPTU exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. CPTU has also been reported to inhibit the activity of various enzymes, such as COX-2, MMP-9, and HDACs, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
CPTU has been shown to possess various biochemical and physiological effects. In cancer research, CPTU has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. In diabetes research, CPTU has been found to improve glucose uptake, insulin sensitivity, and pancreatic β-cell function. In inflammation research, CPTU has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration and activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CPTU in lab experiments is its relatively low toxicity and high solubility in aqueous solutions. CPTU can also be easily synthesized in the lab using commercially available starting materials. However, one of the limitations of using CPTU is its relatively low potency compared to other anti-cancer and anti-inflammatory agents. Moreover, the exact mechanism of action of CPTU is not fully understood, which limits its potential applications in certain fields.
Direcciones Futuras
There are several future directions for the research on CPTU. One of the potential applications of CPTU is in the development of novel anti-cancer and anti-inflammatory agents. Further studies are needed to elucidate the exact mechanism of action of CPTU and to identify its molecular targets. Additionally, the potential side effects and toxicity of CPTU need to be investigated in more detail. Finally, the development of novel synthetic methods for CPTU and its derivatives could lead to the discovery of more potent and selective compounds for various biomedical applications.
Aplicaciones Científicas De Investigación
CPTU has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, CPTU has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CPTU has also been reported to sensitize cancer cells to chemotherapy and radiation therapy. In diabetes research, CPTU has been found to improve glucose uptake and insulin sensitivity in animal models of diabetes. In inflammation research, CPTU has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thus exerting anti-inflammatory effects.
Propiedades
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-3-(2,4-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4S/c1-13-7-8-17(14(2)11-13)21-19(25)22-18-9-10-24(23-18)12-15-5-3-4-6-16(15)20/h3-11H,12H2,1-2H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPQOOXROFRNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=NN(C=C2)CC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(2,5-dimethyl-3-furoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4685170.png)

![2-methoxy-4-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B4685181.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4685188.png)
![1-{[butyl(methyl)amino]methyl}-2-naphthol](/img/structure/B4685194.png)
![N-[3-(dimethylamino)propyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4685200.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-(phenylthio)acetamide](/img/structure/B4685208.png)
![5-{[(3-chloro-2-methylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4685212.png)
![methyl 3-{[N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4685223.png)


![6-bromo-3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4685256.png)
![5-ethyl-2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1,3-dimethyl-1H-indole](/img/structure/B4685261.png)
![3-methoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4685262.png)